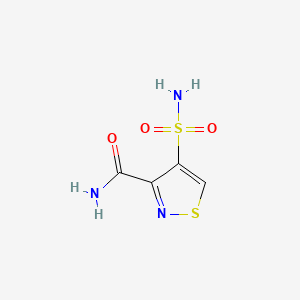
3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride (DMMC-HCl) is a cyclic amine hydrochloride salt that has been studied for its potential applications in a range of scientific fields. It has been investigated for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride has been studied for its potential applications in a range of scientific fields, including organic chemistry, biochemistry, and pharmaceuticals. In organic chemistry, it has been used as a reagent for the synthesis of various compounds, such as amino acids and peptides. In biochemistry, it has been used to study the structure and function of proteins and enzymes. In pharmaceuticals, it has been studied for its potential applications in drug design and development.
Mecanismo De Acción
The mechanism of action of 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride is still not fully understood, but it is thought to interact with amino acid residues in proteins and enzymes. It is believed to bind to the active sites of these proteins and enzymes, and modulate their activity. This mechanism of action is believed to be responsible for its potential applications in drug design and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride are still not fully understood. However, it is believed to have an effect on the activity of proteins and enzymes, and may be involved in the regulation of various metabolic processes. It has also been studied for its potential applications in the treatment of certain diseases, such as cancer and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be used to synthesize a variety of compounds in high yields. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is also toxic and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the research and application of 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride. These include further studies on its mechanism of action and biochemical and physiological effects, as well as its potential applications in drug design and development. It may also be useful in the study of proteins and enzymes, and in the synthesis of various compounds. Additionally, it may have potential applications in the treatment of certain diseases, such as cancer and diabetes.
Métodos De Síntesis
The synthesis of 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride is typically achieved through a condensation reaction between a 1,3-diamine and an aldehyde. This reaction is catalyzed by an acid, such as hydrochloric acid. The product of this reaction is a cyclic amine hydrochloride salt, which is then purified and crystallized. The process is relatively simple and effective, and can be used to produce 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride in high yields.
Propiedades
IUPAC Name |
3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-10-6-7(9)4-8(5-7,11-2)12-3;/h4-6,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTCJULOXZZHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC(C1)(OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610594.png)


![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate](/img/structure/B6610626.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)



![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)

![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
